molecular formula C9H11NO B14835172 1-(2,5-Dimethylpyridin-4-YL)ethanone

1-(2,5-Dimethylpyridin-4-YL)ethanone

Cat. No.: B14835172
M. Wt: 149.19 g/mol
InChI Key: GZFQTJLOTSPVKV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylpyridin-4-YL)ethanone is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with two methyl groups at the 2nd and 5th positions and an ethanone group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylpyridin-4-YL)ethanone typically involves the alkylation of 2,5-dimethylpyridine with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where 2,5-dimethylpyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylpyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyridines depending on the reagent used.

Scientific Research Applications

1-(2,5-Dimethylpyridin-4-YL)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylpyridin-4-YL)ethanone depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways involved can vary based on the specific application and the biological context.

Comparison with Similar Compounds

1-(2,5-Dimethylpyridin-4-YL)ethanone can be compared with other similar compounds such as:

    1-(2,6-Dimethylpyridin-4-YL)ethanone: Similar structure but with methyl groups at the 2nd and 6th positions.

    1-(2,4-Dimethylpyridin-5-YL)ethanone: Methyl groups at the 2nd and 4th positions.

    1-(2,4-Dimethylpyrimidin-5-YL)ethanone: Contains a pyrimidine ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(2,5-dimethylpyridin-4-yl)ethanone

InChI

InChI=1S/C9H11NO/c1-6-5-10-7(2)4-9(6)8(3)11/h4-5H,1-3H3

InChI Key

GZFQTJLOTSPVKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C)C(=O)C

Origin of Product

United States

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